molecular formula C13H13NO3S B187663 Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 350988-34-0

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B187663
CAS RN: 350988-34-0
M. Wt: 263.31 g/mol
InChI Key: ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H13NO3S . It is a prototype of a well-defined class of tumor-selective agents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” consists of a thiophene ring substituted with a methoxyphenyl group at the 4-position, an amino group at the 2-position, and a carboxylate group at the 3-position .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” has a molecular weight of 263.31 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 4 .

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been shown to possess antimicrobial properties. A study highlighted that certain synthesized thiophene compounds exhibited significant inhibitory effects against various microorganisms, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . Given the structural similarity, “Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” could potentially be explored for its antimicrobial efficacy.

Corrosion Inhibition

Thiophene compounds have also been used as corrosion inhibitors. For instance, a study on 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which shares some structural features with the compound , demonstrated its effectiveness in preventing mild steel corrosion . This suggests that “Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” might serve as a corrosion inhibitor in industrial applications.

Anticancer Research

Thiophene derivatives have been investigated for their anticancer activities. Research has shown that certain ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives presented notable anticancer activity . This indicates that “Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” could be a candidate for anticancer drug development.

Anti-inflammatory Drugs

Some thiophene derivatives are known to be used in nonsteroidal anti-inflammatory drugs (NSAIDs). For example, suprofen has a 2-substituted thiophene framework . The compound may have potential as an NSAID due to its thiophene core.

Anesthetic Applications

Thiophenes are also found in anesthetics; articaine is a thiophene derivative used as a dental anesthetic in Europe . The structural features of “Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” could be explored for similar applications.

Mechanism of Action

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” has been found to preferentially inhibit the proliferation of a number of tumor cell lines, including many human T-lymphoma/leukemia cells, but also several prostate cells .

Future Directions

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a prototype of a well-defined class of tumor-selective agents . This suggests potential future directions in the development of new therapeutic agents for the treatment of various types of cancer.

properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351882
Record name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

CAS RN

350988-34-0
Record name Methyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350988-34-0
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